molecular formula C9H9NO B15323604 3-(2-Hydroxyphenyl)propanenitrile

3-(2-Hydroxyphenyl)propanenitrile

Cat. No.: B15323604
M. Wt: 147.17 g/mol
InChI Key: WRQMMHOSCLBIKA-UHFFFAOYSA-N
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Description

Its structure enables diverse reactivity, including hydrogen bonding (via the hydroxyl group) and participation in nucleophilic or coordination chemistry (via the nitrile) .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-(2-hydroxyphenyl)propanenitrile

InChI

InChI=1S/C9H9NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5H2

InChI Key

WRQMMHOSCLBIKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydroxyphenyl)propanenitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts reaction of phenol with acrylonitrile in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxophenyl)propanenitrile.

    Reduction: The nitrile group can be reduced to an amine group, yielding 3-(2-hydroxyphenyl)propanamine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(2-oxophenyl)propanenitrile

    Reduction: 3-(2-hydroxyphenyl)propanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-Hydroxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-(2-Hydroxyphenyl)propanenitrile and Analogues

Compound Name Substituents/Functional Groups Key Structural Differences Reference
This compound 2-hydroxyphenyl, nitrile Baseline for comparison -
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile 4-hydroxy-3-methylphenyl, nitrile Hydroxyl in para position; methyl group
2-(3-Benzoylphenyl)propanenitrile 3-benzoylphenyl, nitrile Electron-withdrawing benzoyl group
3-(2-Fluorophenoxy)propanenitrile 2-fluorophenoxy, nitrile Fluorine substituent; ether linkage
3-((2-Hydroxyethyl)thio)propanenitrile thioether, 2-hydroxyethyl, nitrile Sulfur linkage; hydroxyethyl chain
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile 3,4-dihydroxyphenyl, hydrazinyl, methyl, nitrile Multiple hydroxyls; hydrazine moiety

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The hydroxyl group in this compound is electron-donating, whereas compounds like 2-(3-benzoylphenyl)propanenitrile feature electron-withdrawing benzoyl groups, altering electronic density and reactivity .
  • Substituent Position : Moving the hydroxyl group to the para position (e.g., 3-(4-hydroxy-3-methyl-phenyl)propanenitrile) reduces steric hindrance and may enhance solubility .
  • Heteroatom Incorporation: Thioether (S-linkage) and fluorinated derivatives (e.g., 3-(2-fluorophenoxy)propanenitrile) exhibit distinct polarities and metabolic stabilities .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Boiling/Melting Point Solubility LogP Reference
This compound ~149.16 (estimated) Not reported Polar solvents ~1.2 -
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile 163.19 Not reported Moderate polarity 1.5
2-(3-Benzoylphenyl)propanenitrile 237.27 Not reported Low polarity 3.8
3-(2-Fluorophenoxy)propanenitrile 165.16 Not reported Lipophilic 1.8
3-((2-Hydroxyethyl)thio)propanenitrile 145.22 Not reported Water-miscible 0.5

Key Observations :

  • Solubility Trends : The hydroxyl group in this compound enhances solubility in polar solvents compared to benzoyl or fluorinated derivatives .
  • Lipophilicity : Fluorinated and benzoyl-substituted analogues exhibit higher LogP values, suggesting greater membrane permeability .

Key Observations :

  • Coordination Chemistry: Pyridine-containing derivatives (e.g., 3-(pyridin-2-ylmethylamino)propanenitrile) form stable Ni(II) complexes with distorted square-planar geometries, highlighting their utility in catalysis .
  • Pharmaceutical Relevance : 2-(3-Benzoylphenyl)propanenitrile serves as a key intermediate in ketoprofen synthesis, emphasizing the role of nitriles in drug development .

Key Observations :

  • Cyanide Risk : Nitrile-containing compounds may release cyanide under extreme conditions, necessitating strict handling protocols .

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